molecular formula C14H11ClN4O2 B14936229 7-chloro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide

7-chloro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide

Cat. No.: B14936229
M. Wt: 302.71 g/mol
InChI Key: QTSNYJINVVXAPZ-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide is a quinoline derivative featuring a chloro substituent at position 7, a hydroxyl group at position 4, and a carboxamide linkage to a 1-methylpyrazole moiety. This scaffold is structurally analogous to bioactive compounds targeting antimicrobial, anticancer, and receptor-modulating pathways. The 4-hydroxyquinoline core is critical for metal chelation and hydrogen bonding, while the pyrazole-carboxamide side chain may enhance solubility and target specificity .

Properties

Molecular Formula

C14H11ClN4O2

Molecular Weight

302.71 g/mol

IUPAC Name

7-chloro-N-(1-methylpyrazol-3-yl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C14H11ClN4O2/c1-19-5-4-12(18-19)17-14(21)10-7-16-11-6-8(15)2-3-9(11)13(10)20/h2-7H,1H3,(H,16,20)(H,17,18,21)

InChI Key

QTSNYJINVVXAPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction is a classical method for synthesizing 4-hydroxyquinoline-3-carboxylic acid derivatives. Starting from aniline derivatives and diethyl ethoxymethylenemalonate, cyclization under acidic conditions yields the quinoline scaffold. For example:

  • Condensation : Reaction of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate in acetic acid forms an enamine intermediate.
  • Cyclization : Heating the intermediate in polyphosphoric acid (PPA) induces cyclization to 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

This method achieves a 65–75% yield but requires precise temperature control to avoid side reactions.

Pfitzinger Reaction

An alternative route involves the Pfitzinger reaction, where isatin derivatives react with ketones in basic conditions. For instance:

  • Oxidation : 7-Chloroisatin is treated with α-ketoglutaric acid in NaOH/EtOH to form the quinoline-3-carboxylic acid backbone.
  • Decarboxylation : Subsequent heating removes the extraneous carboxyl group, yielding 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

This method offers better regioselectivity for chloro substitution but suffers from lower yields (~50%).

Functionalization of the Quinoline Core

Chlorination at Position 7

Chlorination is typically achieved early in the synthesis to avoid interference with later steps. Common methods include:

  • Direct Chlorination : Treating the quinoline precursor with POCl₃ at 80–100°C, achieving >90% conversion.
  • Directed Ortho-Metalation (DoM) : Using n-BuLi and hexachloroethane to introduce chlorine selectively at position 7.

Hydroxylation at Position 4

The 4-hydroxy group is introduced via hydrolysis of a 4-chloro or 4-methoxy precursor:

  • Acid-Catalyzed Hydrolysis : Refluxing 4-chloro-7-chloroquinoline-3-carboxylic acid in 6M HCl at 120°C for 6 hours yields 4-hydroxy-7-chloroquinoline-3-carboxylic acid (85% yield).
  • Alkaline Demethylation : For methoxy precursors, treatment with NaOH in ethylene glycol at 150°C removes the methyl group, producing the hydroxy derivative.

Carboxamide Bond Formation

Coupling the quinoline-3-carboxylic acid with 1-methyl-1H-pyrazol-3-amine is achieved via activation of the carboxylic acid:

HOBt/EDC-Mediated Coupling

  • Activation : 7-Chloro-4-hydroxyquinoline-3-carboxylic acid is treated with 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dry DMF for 2 hours at 25°C.
  • Amination : 1-Methyl-1H-pyrazol-3-amine and N,N-diisopropylethylamine (DIEA) are added, and the reaction proceeds for 5 hours (yield: 84%).

Mixed Carbonate Method

For acid-sensitive substrates, the mixed carbonate approach is preferred:

  • Chloroformate Activation : Reacting the carboxylic acid with ethyl chloroformate in THF forms a reactive mixed carbonate intermediate.
  • Nucleophilic Substitution : Addition of the pyrazole amine at 0°C yields the carboxamide (72% yield).

Optimization and Industrial-Scale Considerations

Purification Challenges

  • Byproduct Removal : Column chromatography (silica gel, ethyl acetate/hexane) is required to separate unreacted amine and ester byproducts.
  • Crystallization : Recrystallization from ethanol/water improves purity to >99%.

Green Chemistry Approaches

  • Solvent-Free Conditions : Microwave-assisted coupling reduces reaction time from 5 hours to 30 minutes with comparable yields.
  • Catalytic Recycling : Immobilized EDC on mesoporous silica enables catalyst reuse for up to 5 cycles without significant activity loss.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA in acetonitrile/water).
  • Spectroscopic Data :
    • ¹H NMR (300 MHz, DMSO-d₆): δ 9.21 (s, 1H, OH), 8.75 (s, 1H, pyrazole-H), 8.32 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 8.4 Hz, 1H).
    • IR (KBr): 3340 cm⁻¹ (O-H), 1665 cm⁻¹ (C=O).

Chemical Reactions Analysis

Chlorination at Position 7

Selective chlorination at the 7-position is critical. Observations from related compounds include:

  • Starting Materials : 4,7-dichloroquinoline derivatives are often used as precursors .

  • Substitution : Halogenation can occur via nucleophilic aromatic substitution, though steric and electronic factors may require protecting groups to direct substitution to the 7-position.

Amide Coupling

The carboxamide linkage to the 1-methylpyrazol-3-yl group is a key step:

  • HATU-Mediated Coupling : Amide bond formation is often achieved using HATU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with a base like DIPEA . This method ensures high yields and minimal side reactions.

  • Pyrazole Substituent Synthesis : The 1-methylpyrazol-3-yl moiety can be prepared via alkylation of pyrazole (e.g., using methyl iodide under basic conditions) or Mitsunobu reactions .

Multicomponent Reactions

For complex heterocycles, one-pot methods are advantageous:

  • Catalytic Role of L-Proline : L-proline acts as a catalyst in reactions involving nitriles and ketones, enabling cyclization to form fused rings . For example, reactions with malononitrile or methyl 2-cyanoacetate under L-proline catalysis yield pyrano[3,2-c]chromenones .

  • Triazolylamino Derivatives : Copper-catalyzed cycloadditions (e.g., CuSO₄/ascorbate) are used for triazole formation , though this compound lacks a triazole group.

Key Reactions and Conditions

Reaction Type Reagents/Conditions Yield Reference
Azide formationNaN₃, anhydrous DMF86%
Amide couplingHATU, DIPEAHigh
HydroxylationNaOH, aqueous conditionsN/A
MulticomponentL-proline, heat/ultrasound80–85%

Challenges and Considerations

  • Regioselectivity : Achieving the 7-chloro-4-hydroxy substitution pattern requires precise control of directing groups during synthesis.

  • Functional Group Compatibility : The hydroxyl group may require protection (e.g., acetylation) during subsequent steps to avoid side reactions.

  • Scalability : One-pot methods (e.g., multicomponent reactions) are preferred for efficiency but may require optimization for larger batches.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline and pyrazole moieties.

    Medicine: Potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, while the pyrazole moiety can modulate various biological pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural variations among analogs include halogen positioning (Cl at C6, C7, or C8), substituent bulk (methyl, phenyl, tolyl), and functional groups (hydroxy, methoxy, cyano). These modifications influence molecular weight, solubility, and stability:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 7-Cl, 4-OH, N-(1-methylpyrazol-3-yl) C₁₄H₁₁ClN₄O₂ 302.7 Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Cl, 3-CH₃, N-(4-cyano-1-phenylpyrazol-5-yl) C₂₁H₁₅ClN₆O 402.8 133–135
6-Chloro-N-{1-ethyl-3-[(2-phenylethyl)carbamoyl]-1H-pyrazol-4-yl}-2-(4-pyridinyl)-4-quinolinecarboxamide 6-Cl, 2-pyridinyl, N-(ethyl-phenethylcarbamoyl-pyrazol-4-yl) C₂₉H₂₅ClN₆O₂ 525.0 Not reported
N3-(1-(3,5-Dimethyl)adamantyl)-7-chloroquinoline-3-carboxamide (53) 7-Cl, N3-adamantyl C₂₃H₂₆ClN₃O 404.9 Not reported
  • Chlorine Position : The target compound’s 7-Cl substituent contrasts with 6-Cl () and 8-Cl () analogs. In CB2 receptor ligands, 7-Cl and 6-Cl derivatives act as inverse agonists, while 8-Cl retains agonist activity .
  • Pyrazole Modifications : Bulky substituents (e.g., phenethylcarbamoyl in ) increase molecular weight and may reduce membrane permeability compared to the target compound’s compact 1-methylpyrazole group.
  • Hydroxy vs.

Key Differentiators

  • Chloro Position : The 7-Cl substituent distinguishes the target compound from 6-Cl () and 8-Cl () analogs, critically affecting receptor binding profiles.
  • Side Chain Complexity : The 1-methylpyrazole group offers a balance of steric bulk and solubility, unlike larger substituents (e.g., phenethylcarbamoyl in ), which may hinder bioavailability .

Biological Activity

Overview

7-Chloro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide is a compound belonging to the quinoline derivative class, which has been extensively studied for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

PropertyDetails
Molecular Formula C14H11ClN4O2
Molecular Weight 302.71 g/mol
IUPAC Name 7-chloro-N-(1-methylpyrazol-3-yl)-4-oxo-1H-quinoline-3-carboxamide
InChI Key QTSNYJINVVXAPZ-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The quinoline core is known to interact with DNA and various enzymes, while the pyrazole moiety may modulate several biological pathways. This compound potentially inhibits specific enzymes or receptors, leading to its observed biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 7-chloro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide. In vitro assays have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Testing : In a study involving 60 cancer cell lines, derivatives of 7-chloroquinoline were tested for their ability to inhibit cell growth. The most active compounds demonstrated submicromolar GI50 values across multiple tumor types including leukemia, lung cancer, and breast cancer .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory activity, which is common among quinoline derivatives. Further research is required to elucidate the specific pathways involved in its anti-inflammatory effects.

Study on Structure-Activity Relationships (SAR)

A comprehensive analysis of structure-activity relationships (SAR) has been conducted on quinoline derivatives. The findings indicate that modifications on the quinoline core significantly affect biological potency. For example, the introduction of different substituents on the pyrazole moiety can enhance anticancer activity .

In Vitro Studies

In vitro studies have demonstrated that the compound can effectively inhibit cell proliferation in various cancer models. For instance, hydrazones derived from quinoline structures exhibited notable cytotoxicity with IC50 values ranging from low micromolar to submicromolar concentrations .

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